1-Azabicyclo[2.2.1]hept-5-en-3-one

Regioisomerism Hydrogen-bonding Receptor binding

1-Azabicyclo[2.2.1]hept-5-en-3-one (CAS 1227608-08-3) is a strained bicyclic γ-lactam characterized by a nitrogen atom at the 1-position bridgehead of the norbornene skeleton. With a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol, this compound possesses a reactive alkene moiety (5,6-double bond) and a lactam carbonyl at the 3-position.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 1227608-08-3
Cat. No. B12981048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.1]hept-5-en-3-one
CAS1227608-08-3
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1C2C=CN1CC2=O
InChIInChI=1S/C6H7NO/c8-6-4-7-2-1-5(6)3-7/h1-2,5H,3-4H2
InChIKeyCUNBTXWDEPHWEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[2.2.1]hept-5-en-3-one (CAS 1227608-08-3) Procurement: Core Structural Identity and Class Positioning


1-Azabicyclo[2.2.1]hept-5-en-3-one (CAS 1227608-08-3) is a strained bicyclic γ-lactam characterized by a nitrogen atom at the 1-position bridgehead of the norbornene skeleton [1]. With a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol, this compound possesses a reactive alkene moiety (5,6-double bond) and a lactam carbonyl at the 3-position [1]. It belongs to the broader class of azabicyclo[2.2.1]heptenones, which serve as versatile chiral building blocks and pharmacophore scaffolds in medicinal chemistry [2]. Notably, this compound is systematically distinct from its regioisomer, 2-azabicyclo[2.2.1]hept-5-en-3-one (commonly known as Vince lactam), which has been extensively utilized in antiviral nucleoside synthesis [3].

Why 1-Azabicyclo[2.2.1]hept-5-en-3-one Cannot Be Substituted by 2-Aza Analogs or Saturated Derivatives


Generic substitution among azabicyclo[2.2.1]heptane derivatives is precluded by fundamental structural and functional divergences. The 1-aza regioisomer (target) and the widely available 2-aza analog (Vince lactam) exhibit distinct hydrogen-bonding capacity, basicity, and metabolic stability profiles due to the altered position of the nitrogen atom relative to the lactam carbonyl [1]. Furthermore, the presence of the 5,6-alkene in the target compound introduces unique reactivity (e.g., cycloaddition, epoxidation, metathesis) and conformational constraints that are entirely absent in the saturated 1-azabicyclo[2.2.1]heptan-3-one derivatives studied in muscarinic agonist programs [2]. As demonstrated in muscarinic receptor pharmacology, the alkene geometry and nitrogen positioning critically influence target engagement and functional selectivity [3]; substituting the unsaturated 1-aza scaffold with a 2-aza or saturated analog would fundamentally alter the SAR landscape and cannot serve as a valid procurement proxy.

Quantitative Differentiation Evidence for 1-Azabicyclo[2.2.1]hept-5-en-3-one (CAS 1227608-08-3)


Regioisomeric Differentiation: 1-Aza vs. 2-Aza Nitrogen Position

The target compound (1-azabicyclo[2.2.1]hept-5-en-3-one) differs from the extensively commercialized 2-aza analog (Vince lactam, CAS 79200-56-9) in the position of the bridgehead nitrogen atom. In the 1-aza isomer, the nitrogen is located at the 1-position adjacent to the lactam carbonyl, whereas in the 2-aza isomer, the nitrogen is at the 2-position, forming an amide nitrogen [1]. This positional shift alters the hydrogen-bond donor count from 0 (1-aza, tertiary amide) to 1 (2-aza, secondary amide) and modifies the topological polar surface area (TPSA) [1]. In muscarinic receptor programs, the 1-aza scaffold demonstrated functional m1-selectivity when derivatized, whereas the 2-aza scaffold has been primarily employed in antiviral nucleoside synthesis targeting viral reverse transcriptase [2][3].

Regioisomerism Hydrogen-bonding Receptor binding Scaffold diversity

Olefinic vs. Saturated Scaffold Differentiation: 5,6-Alkene Presence

The target compound contains a 5,6-double bond (alkene moiety) within the norbornene framework, which is absent in the saturated 1-azabicyclo[2.2.1]heptan-3-one derivatives that have been extensively characterized in muscarinic agonist SAR studies [1]. In the saturated series, the (Z)-O-(3-aryl-2-propynyl) oxime derivative CI-1017 exhibited an in vitro IC50 value of 12 nM at muscarinic receptors with functional m1-selectivity [1][2]. The alkene in the target compound introduces a reactive handle for Diels-Alder cycloaddition, epoxidation, and olefin metathesis, and imposes greater conformational rigidity on the bicyclic system compared to the fully saturated analog [3].

Alkene reactivity Conformational rigidity Cycloaddition Muscarinic receptor

Chiral Complexity and Enantiomeric Differentiation

1-Azabicyclo[2.2.1]hept-5-en-3-one (CAS 1227608-08-3) is commercially available as a racemic mixture, possessing two chiral centers at the bridgehead carbons (positions 1 and 4) . This contrasts with the 2-aza analog, which is routinely supplied as enantiomerically pure (1R,4S)- or (1S,4R)- stereoisomers (e.g., CAS 79200-56-9) for use in asymmetric nucleoside synthesis where stereochemistry dictates antiviral efficacy [1]. In the 1-aza series, the R-enantiomer of the oxime derivative CI-1017 was found to possess the efficacy and m1-selectivity, while the S-enantiomer was inactive [1].

Chirality Stereochemistry Enantiomeric purity Asymmetric synthesis

Impurity Profile and Procurement-Quality Consideration

Commercial suppliers of 1-azabicyclo[2.2.1]hept-5-en-3-one (CAS 1227608-08-3) specify a purity of NLT 98% . The primary anticipated impurities include residual synthetic precursors (e.g., cyclopentadiene, cyanogen chloride derivatives) and potential oxidation products [1]. In contrast, the 2-aza analog is frequently supplied with enantiomeric excess (ee) specifications (≥98% ee) in addition to chemical purity, reflecting its established use in enantioselective antiviral synthesis where stereochemical purity is critical .

Purity Impurity profiling Quality control Procurement

Targeted Application Scenarios for 1-Azabicyclo[2.2.1]hept-5-en-3-one (CAS 1227608-08-3) Procurement


Muscarinic Receptor Agonist Scaffold Diversification

The 1-azabicyclo[2.2.1]heptane scaffold has been validated in muscarinic receptor agonist programs, with the saturated oxime derivative CI-1017 demonstrating functional m1-selectivity and in vitro potency (IC50 = 12 nM) [1]. The unsaturated 5,6-alkene in the target compound provides a distinct conformation that may influence receptor subtype selectivity [2]. Researchers developing CNS-penetrant muscarinic ligands for cognitive disorders should procure the 1-aza regioisomer specifically, as the 2-aza analog has not been reported to exhibit comparable muscarinic pharmacology [1][3].

Orthogonal Diversification via Alkene Functionalization

The presence of the 5,6-alkene in the target compound enables orthogonal diversification strategies beyond those accessible with the saturated 1-azabicyclo[2.2.1]heptan-3-one derivatives [1]. Synthetic transformations including Diels-Alder cycloaddition, epoxidation, and olefin metathesis can be performed on the alkene while preserving the lactam carbonyl for independent modification [1]. This orthogonal reactivity is advantageous for medicinal chemists seeking to rapidly generate structurally diverse libraries from a single core scaffold [2].

Racemic Scaffold for Parallel Stereochemical SAR

The racemic nature of commercially available 1-azabicyclo[2.2.1]hept-5-en-3-one (CAS 1227608-08-3) provides a distinct advantage for researchers conducting parallel structure-activity relationship (SAR) studies on both enantiomers simultaneously [1]. In the saturated 1-aza series, the R-enantiomer of CI-1017 exhibited efficacy and m1-selectivity, while the S-enantiomer was inactive [2]. Procuring the racemic 1-aza scaffold enables side-by-side evaluation of both stereoisomers following chiral resolution, whereas the 2-aza analog is typically supplied as a pre-resolved single enantiomer that precludes parallel stereochemical assessment [3].

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